molecular formula C33H30N2O2 B14085994 (9S)-9-(9-Phenanthrenyloxy)cinchonan-6'-ol

(9S)-9-(9-Phenanthrenyloxy)cinchonan-6'-ol

Cat. No.: B14085994
M. Wt: 486.6 g/mol
InChI Key: LXTIDZQXGAZSHW-KVTWGYCGSA-N
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Description

(9S)-9-(9-Phenanthrenyloxy)cinchonan-6’-ol is a complex organic compound that belongs to the class of cinchona alkaloids. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S)-9-(9-Phenanthrenyloxy)cinchonan-6’-ol typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the Phenanthrenyloxy Group: This step involves the reaction of phenanthrene with an appropriate reagent to introduce the oxy group.

    Attachment to the Cinchona Skeleton: The phenanthrenyloxy group is then attached to the cinchona skeleton through a series of reactions, including nucleophilic substitution and reduction.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(9S)-9-(9-Phenanthrenyloxy)cinchonan-6’-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(9S)-9-(9-Phenanthrenyloxy)cinchonan-6’-ol has several scientific research applications, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (9S)-9-(9-Phenanthrenyloxy)cinchonan-6’-ol involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinine: Another cinchona alkaloid with antimalarial properties.

    Cinchonidine: Known for its use in asymmetric synthesis.

    Cinchonine: Studied for its biological activities.

Uniqueness

(9S)-9-(9-Phenanthrenyloxy)cinchonan-6’-ol is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other cinchona alkaloids.

Properties

Molecular Formula

C33H30N2O2

Molecular Weight

486.6 g/mol

IUPAC Name

4-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]quinolin-6-ol

InChI

InChI=1S/C33H30N2O2/c1-2-21-20-35-16-14-22(21)17-31(35)33(28-13-15-34-30-12-11-24(36)19-29(28)30)37-32-18-23-7-3-4-8-25(23)26-9-5-6-10-27(26)32/h2-13,15,18-19,21-22,31,33,36H,1,14,16-17,20H2/t21-,22-,31+,33-/m0/s1

InChI Key

LXTIDZQXGAZSHW-KVTWGYCGSA-N

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)O)OC5=CC6=CC=CC=C6C7=CC=CC=C75

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)OC5=CC6=CC=CC=C6C7=CC=CC=C75

Origin of Product

United States

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